An In-depth Technical Guide to the Chemical Properties and Structure of Diacetone Alcohol
An In-depth Technical Guide to the Chemical Properties and Structure of Diacetone Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetone alcohol (DAA), systematically named 4-hydroxy-4-methylpentan-2-one, is a bifunctional organic compound containing both a ketone and a tertiary alcohol group.[1] This clear, colorless liquid possesses a faint, pleasant minty odor and is a valuable solvent and chemical intermediate in numerous industrial applications, including coatings, cleaning agents, and the synthesis of other important chemicals.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of diacetone alcohol, its molecular structure, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data.
Chemical Structure and Identification
Diacetone alcohol is a C6 aliphatic ketone and tertiary alcohol.[5] Its structure is characterized by a pentanone backbone with a hydroxyl group and a methyl group attached to the carbon at the 4-position.
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IUPAC Name: 4-hydroxy-4-methylpentan-2-one[6]
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CAS Number: 123-42-2[7]
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Chemical Formula: C₆H₁₂O₂[7]
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Molecular Weight: 116.16 g/mol [6]
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SMILES: CC(=O)CC(C)(C)O[6]
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InChI Key: SWXVUIWOUIDPGS-UHFFFAOYSA-N[6]
Synonyms for diacetone alcohol include DAA, 4-hydroxy-4-methyl-2-pentanone, acetonyldimethylcarbinol, and tyranton.[6]
Physicochemical Properties
Diacetone alcohol is a combustible liquid that is miscible with water and many organic solvents.[3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of Diacetone Alcohol
| Property | Value | References |
| Appearance | Clear, colorless liquid | [2][6] |
| Odor | Faint, pleasant, minty | [4][6] |
| Melting Point | -47 °C (-53 °F; 226 K) | [2][7] |
| Boiling Point | 166 °C (331 °F; 439 K) at 760 mmHg | [7] |
| Density | 0.938 g/cm³ at 20 °C | [2][7] |
| Refractive Index (n_D^20) | 1.4235 | [7] |
| Viscosity | 2.9 cP at 20 °C | [3] |
| Surface Tension | 30 dyne/cm at 20 °C | [3] |
| Vapor Pressure | 0.12 kPa at 20 °C | [3] |
| Solubility | Miscible with water, alcohols, and ethers | [2][3] |
Table 2: Safety and Flammability Data
| Property | Value | References |
| Flash Point (Closed Cup) | 58 - 64 °C (136 - 147 °F) | [4][8] |
| Autoignition Temperature | 643 °C (1189 °F) | [8] |
| Lower Explosive Limit (% v/v) | 1.8 | [3][7] |
| Upper Explosive Limit (% v/v) | 6.9 | [3][7] |
Spectroscopic Data
The structural features of diacetone alcohol can be confirmed through various spectroscopic techniques. The expected chemical shifts and absorption bands are summarized below.
Table 3: 1H NMR Spectral Data (CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Singlet (broad) | 1H | -OH |
| 2.73 | Singlet | 2H | -CH₂- |
| 2.20 | Singlet | 3H | -C(=O)CH₃ |
| 1.25 | Singlet | 6H | -C(OH)(CH₃)₂ |
Table 4: 13C NMR Spectral Data (CDCl3)
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (Ketone) |
| ~70 | -C(OH)- (Tertiary alcohol) |
| ~53 | -CH₂- |
| ~32 | -C(=O)CH₃ |
| ~29 | -C(OH)(CH₃)₂ |
Table 5: FTIR Spectral Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1360 | Medium | C-H bend (methyl) |
| ~1170 | Strong | C-O stretch (tertiary alcohol) |
Chemical Reactions and Synthesis
Diacetone alcohol is primarily synthesized through the base-catalyzed aldol condensation of acetone.[4][7] It can undergo further reactions, such as dehydration to form mesityl oxide or hydrogenation to produce hexylene glycol.[7]
Synthesis via Aldol Condensation of Acetone
The most common laboratory and industrial method for producing diacetone alcohol is the self-condensation of two acetone molecules in the presence of a base catalyst, such as barium hydroxide or sodium hydroxide.[9]
Caption: Base-catalyzed aldol condensation of acetone to form diacetone alcohol.
Dehydration to Mesityl Oxide
Upon heating, particularly in the presence of an acid or base catalyst, diacetone alcohol readily dehydrates to form the α,β-unsaturated ketone, mesityl oxide.[7]
Caption: Dehydration of diacetone alcohol to mesityl oxide.
Experimental Protocols
Laboratory Synthesis of Diacetone Alcohol
This protocol is adapted from established literature procedures for the base-catalyzed aldol condensation of acetone.[10]
Materials:
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Acetone (commercial grade)
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Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
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2-L round-bottom flask
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Soxhlet extractor with paper thimbles
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Reflux condenser
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Heating mantle or steam bath
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Distillation apparatus (fractionating column, condenser, receiving flasks)
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Vacuum source
Procedure:
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Place 1190 g (1500 mL) of acetone and a few boiling chips into the 2-L round-bottom flask.
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Fill two paper thimbles with barium hydroxide octahydrate and place them in the Soxhlet extractor.
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Assemble the apparatus with the flask, Soxhlet extractor, and reflux condenser.
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Heat the flask to reflux the acetone. The acetone vapor will condense and drip into the Soxhlet extractor, dissolving the barium hydroxide and carrying the catalyst into the reaction flask.
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Continue the reflux for 95-120 hours. The reaction is complete when the liquid in the flask no longer boils when heated on a steam bath.
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Cool the reaction mixture to room temperature. The crude product will be a mixture of diacetone alcohol and unreacted acetone.
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Set up a distillation apparatus with a fractionating column to remove the unreacted acetone. Heat the flask gently; the acetone will distill at approximately 56-60 °C.
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After the acetone has been removed, transfer the residual liquid to a clean distillation apparatus.
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Purify the diacetone alcohol by vacuum distillation. Collect the fraction that boils at 71–74 °C at a pressure of 23 mmHg.[10]
Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of diacetone alcohol.
Safety and Handling
Diacetone alcohol is a combustible liquid and should be handled with appropriate safety precautions.[8] It can cause serious eye irritation and may cause respiratory irritation.
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Handling: Use in a well-ventilated area and avoid breathing vapors. Wear protective gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[11][12]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11] Keep containers tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications
Diacetone alcohol's unique combination of a hydroxyl and a carbonyl group, along with its low evaporation rate, makes it a versatile solvent and chemical intermediate.[2]
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Solvent: It is widely used as a solvent for cellulose acetate, nitrocellulose, resins, waxes, fats, and oils.[2][7] It is a key component in lacquers, dopes, and wood stains.[2]
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Chemical Intermediate: Diacetone alcohol is a precursor in the synthesis of other important chemicals, including mesityl oxide, methyl isobutyl ketone (MIBK), and hexylene glycol.[2][7]
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Other Applications: It is also used in hydraulic fluids, antifreeze formulations, and as a preservative for animal tissue.[7]
Conclusion
Diacetone alcohol is a fundamentally important organic compound with a well-characterized chemical structure and a range of useful physicochemical properties. Its synthesis via the aldol condensation of acetone is a classic and efficient method for its production. The information presented in this technical guide, including its properties, reaction pathways, and experimental protocols, provides a solid foundation for researchers, scientists, and drug development professionals working with this versatile chemical.
References
- 1. rsc.org [rsc.org]
- 2. Diacetone Alcohol(123-42-2) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Diacetone Alcohol(123-42-2) 13C NMR spectrum [chemicalbook.com]
- 7. Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hmdb.ca [hmdb.ca]
- 12. hmdb.ca [hmdb.ca]
